molecular formula C10H17Cl2N3O B6207113 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride CAS No. 2703782-36-7

1-(2-methoxypyridin-4-yl)piperazine dihydrochloride

Cat. No. B6207113
CAS RN: 2703782-36-7
M. Wt: 266.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxypyridin-4-yl)piperazine dihydrochloride (MPDC) is an organic compound with a wide range of applications in scientific research. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in its ring structure, and is commonly used in the synthesis of other compounds. Additionally, MPDC has been studied for its potential therapeutic uses, such as in the treatment of a variety of diseases and conditions.

Scientific Research Applications

1-(2-methoxypyridin-4-yl)piperazine dihydrochloride has a variety of applications in scientific research. It has been studied for its potential therapeutic uses, such as in the treatment of a variety of diseases and conditions, including cancer, diabetes, and Alzheimer’s disease. It has also been studied as an antifungal agent, and has been shown to inhibit the growth of a variety of fungi. Additionally, 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride has been studied as a potential insecticide, and has been shown to be effective against a variety of insect pests.

Mechanism of Action

The exact mechanism by which 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride exerts its effects is not fully understood. However, it is believed to act by binding to certain receptors in the body, such as the serotonin receptor 5-HT2A. Additionally, it has been shown to interact with certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(2-methoxypyridin-4-yl)piperazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as serotonin, in the brain. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

1-(2-methoxypyridin-4-yl)piperazine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it is relatively non-toxic, and has been shown to be effective against a variety of diseases and conditions. However, it is important to note that it has not been approved for clinical use and should only be used in laboratory experiments.

Future Directions

There are a number of potential future directions for 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride research. One area of research is the development of more effective formulations and delivery systems for the compound. Additionally, further research is needed to better understand the mechanism of action of 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride and its potential therapeutic uses. Finally, further research is needed to determine the safety and efficacy of 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride in humans.

Synthesis Methods

1-(2-methoxypyridin-4-yl)piperazine dihydrochloride is synthesized via a method known as the piperazine condensation reaction. This reaction involves the condensation of a dicarboxylic acid with a diamine, such as piperazine, to form a cyclic compound. In the case of 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride, the dicarboxylic acid is 2-methoxypyridine-4-carboxylic acid, and the reaction is catalyzed by a base, such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a temperature of approximately 80°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride involves the reaction of 2-methoxypyridine with piperazine in the presence of a suitable solvent and catalyst, followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-methoxypyridine", "piperazine", "solvent", "catalyst", "hydrochloric acid" ], "Reaction": [ "Add 2-methoxypyridine and piperazine to a reaction vessel containing a suitable solvent and catalyst.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time to allow the reaction to proceed.", "Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the product.", "Isolate the product by filtration or other suitable means and dry to obtain 1-(2-methoxypyridin-4-yl)piperazine dihydrochloride." ] }

CAS RN

2703782-36-7

Molecular Formula

C10H17Cl2N3O

Molecular Weight

266.2

Purity

95

Origin of Product

United States

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